molecular formula C16H11IN2O B473648 2-iodo-N-quinolin-8-ylbenzamide CAS No. 723259-89-0

2-iodo-N-quinolin-8-ylbenzamide

Cat. No.: B473648
CAS No.: 723259-89-0
M. Wt: 374.17g/mol
InChI Key: YLCLGXPYQLRKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-quinolin-8-ylbenzamide is a specialized chemical building block of significant interest in synthetic and organometallic chemistry research. Its core structure incorporates an 8-aminoquinoline directing group and an ortho-iodo benzamide moiety, making it a promising substrate for metal-catalyzed C-H functionalization and cross-coupling reactions . Research on analogous N-(quinolin-8-yl)benzamide compounds demonstrates their utility as model substrates in mechanism-driven studies for developing oxidative coupling reactions, which can selectively form new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds via C–H or N–H activation . The iodine atom on the benzamide ring presents a versatile handle for further synthetic modification through various metal-mediated coupling processes, enabling the construction of more complex molecular architectures . This compound is intended for use in laboratory research only. This compound is not for diagnostic or therapeutic use and is not intended for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

723259-89-0

Molecular Formula

C16H11IN2O

Molecular Weight

374.17g/mol

IUPAC Name

2-iodo-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C16H11IN2O/c17-13-8-2-1-7-12(13)16(20)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20)

InChI Key

YLCLGXPYQLRKAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)I

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Iodo N Quinolin 8 Ylbenzamide and Its Derivatives

General Synthetic Protocols for N-(Quinolin-8-yl)benzamides

The foundational amide linkage in N-(quinolin-8-yl)benzamides is typically achieved through well-established coupling reactions. The 8-aminoquinoline (B160924) component is crucial, not only as a primary amine for amide formation but also for its role as a powerful bidentate directing group in subsequent transition metal-catalyzed C-H activation reactions. This directing capability stems from the ability of the quinoline (B57606) nitrogen and the amide nitrogen to form a stable five-membered chelate ring with a metal catalyst.

A common and straightforward method for synthesizing N-(quinolin-8-yl)benzamides involves the reaction of 8-aminoquinoline with a substituted benzoyl chloride. acs.orgamazonaws.com This reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (CH2Cl2) in the presence of a base like triethylamine (B128534) (Et3N) and a catalytic amount of N,N-dimethyl-4-aminopyridine (DMAP). acs.orgamazonaws.com The mixture is often cooled initially and then allowed to warm to room temperature to proceed to completion. amazonaws.com The resulting amide can be purified through extraction and recrystallization. amazonaws.com This classical approach is highly efficient for a wide range of substituted benzoyl chlorides. acs.org

Table 1: Representative Synthesis of N-(Quinolin-8-yl)benzamides via Acid Chloride Route The following table is interactive and based on data from representative procedures.

Substrate 1 Substrate 2 Base/Catalyst Solvent Product Yield Reference
8-Aminoquinoline Benzoyl chloride Et3N, DMAP CH2Cl2 N-(Quinolin-8-yl)benzamide 94% amazonaws.com
8-Aminoquinoline 4-Trifluoromethoxybenzoyl chloride Et3N, DMAP CH2Cl2 4-Trifluoromethoxy-N-(quinolin-8-yl)benzamide 81% amazonaws.com

Transition metal catalysis offers powerful and atom-economical routes to N-(quinolin-8-yl)benzamides. Copper-mediated reactions, for instance, have been developed for various transformations on this scaffold. rsc.org An efficient copper-mediated tandem reaction allows for C(sp²)–H amination to produce quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides, showcasing the utility of the 8-aminoquinoline as a removable directing group. rsc.org Catalysts based on palladium, rhodium, ruthenium, nickel, and iron have also been effectively used for the functionalization of the quinoline core and the amide side chain. researchgate.netresearchgate.net These methods are particularly valuable for creating derivatives that are difficult to access through traditional means. For example, palladium-catalyzed dual C-H acylations followed by intramolecular cyclization have been developed using the bidentate directing nature of N-(quinolin-8-yl)benzamide. researchgate.netmdpi.com

Regioselective Iodination Methods for Benzamide (B126) Scaffolds

Achieving the precise placement of an iodine atom on the benzamide portion of the molecule is critical. Regioselective iodination can be accomplished either by starting with a pre-iodinated building block or by direct iodination of the benzamide scaffold.

Iodoamide derivatives are valuable structural motifs in various fields of chemistry. buet.ac.bd The synthesis of 2-iodobenzamide (B1293540) derivatives is a key step toward the target molecule. buet.ac.bdrsc.org These derivatives have been utilized in copper-catalyzed tandem reactions to synthesize more complex heterocyclic structures like benzopyridoindolones and indenoisoquinolines. acs.orgresearchgate.netnih.gov

A notable method for the selective ortho-iodination of benzamides involves iridium catalysis. nih.govacs.org This process uses a catalyst like [Cp*Ir(H2O)3]SO4 and an iodinating agent such as N-iodosuccinimide (NIS) under mild conditions. nih.govacs.org The methodology is effective for a range of secondary and tertiary benzamides and can even be applied under mechanochemical conditions, which can shorten reaction times while maintaining selectivity. nih.govacs.org Other transition metals, including palladium and rhodium, have also been employed in directed C-H halogenation of aromatic amides. nih.govrsc.org

Table 2: Iridium-Catalyzed ortho-C–H Iodination of Benzamides The following table is interactive and based on data from representative procedures.

Substrate Catalyst Iodinating Agent Solvent Conditions Product Yield Reference
N-tert-butylbenzamide [CpIr(H2O)3]SO4 NIS HFIP 40 °C, overnight 2-Iodo-N-tert-butylbenzamide Moderate acs.org

Direct C-H functionalization of the quinoline ring itself is a powerful strategy for synthesizing derivatives. nih.govmdpi.com Regioselective halogenation can be challenging due to the presence of multiple C-H bonds. nih.gov A common strategy to control regioselectivity involves the formation of a quinoline N-oxide, which acts as a directing group. researchgate.netresearchgate.net

For instance, a rhodium(III) catalytic system has been shown to enable the C8-iodination of substituted quinoline N-oxides using N-iodosuccinimide (NIS) as the iodine source. nih.gov While this method was effective for iodination, the corresponding bromination and chlorination reactions were less successful, yielding the C8-halogenated products in low yields. nih.gov Metal-free approaches have also been developed for the regioselective C-3 iodination of N-fused heterocycles like quinoline, using molecular iodine and an oxidant like tert-butylhydroperoxide (TBHP). rsc.org The 8-aminoquinoline directing group itself can steer functionalization to specific sites on the quinoline ring, such as the C5 position in copper-catalyzed halogenations.

Synthesis of Organochalcogen Derivatives of 2-Iodo-N-quinolin-8-ylbenzamide

The carbon-iodine bond in this compound serves as a synthetic handle for further derivatization, particularly for the introduction of chalcogens (S, Se, Te). researchgate.netresearchgate.net Benzamide-derived organochalcogens have garnered interest in both synthetic and biological chemistry. researchgate.net

An efficient, copper-catalyzed, atom-economical method has been developed to synthesize 2-benzamide tellurenyl iodides by directly inserting a tellurium atom into the carbon-iodine bond of 2-iodobenzamides. researchgate.netresearchgate.net This one-pot synthesis works for a variety of 2-iodobenzamides, including 2-iodo-N-(quinolin-8-yl)benzamide, to produce the corresponding tellurenyl iodide derivatives in high yields (78–95%). researchgate.netresearchgate.net Mechanistic studies suggest the reaction may proceed through the formation of a catalytically active Te-N heterocycle. researchgate.net These organotellurium derivatives, possessing both a Lewis acidic tellurium center and a Lewis basic nitrogen, have shown potential as pre-catalysts in other chemical transformations. researchgate.netresearchgate.net

Copper-Catalyzed Tellurium Insertion into Carbon-Iodine Bonds of 2-Iodobenzamides

A highly efficient and atom-economical method has been developed for the synthesis of 2-phenyl-benzamide tellurenyl iodides through the direct insertion of a tellurium atom into the carbon-iodine (C-I) bond of 2-iodobenzamides. researchgate.netnih.gov This one-pot reaction is catalyzed by copper and proceeds with high yields, ranging from 78% to 95%. researchgate.netnih.gov The process demonstrates significant functional group tolerance, making it a versatile tool for accessing a variety of organotellurium compounds. The quinolinyl auxiliary in 2-iodo-N-(quinolin-8-yl)benzamide is thought to act as a bidentate directing group, facilitating the efficient copper-mediated C-Te bond formation. chemrxiv.org

The reaction typically involves treating the 2-iodobenzamide substrate with elemental tellurium in the presence of a copper catalyst. This method circumvents the need for pre-functionalized tellurium reagents, adding to its efficiency. researchgate.netnih.gov

Formation of 2-Benzamide Tellurenyl Iodides

The copper-catalyzed tellurium insertion directly yields 2-benzamide tellurenyl iodides. researchgate.netnih.gov These compounds are notable for the intramolecular interaction between the tellurium and the amide's oxygen atom, which influences their chemical properties. researchgate.net An ORTEP (Oak Ridge Thermal-Ellipsoid Plot) view of a representative compound, 1k, reveals a non-bonding interaction between the Te and O atoms with a distance of 2.335 Å. researchgate.net The key bond distances and angles for this molecule are a C-Te bond of 2.106 Å, a Te-I bond of 2.7952 Å, an I-Te-C angle of 95.33°, and an O-Te-C angle of 75.31°. researchgate.net

The labile nature of the Te-I bond in these tellurenyl iodides allows for their transformation into other organotellurium species, such as ebtellur, a Te-N heterocycle, which has been identified as an active catalyst. researchgate.netresearchgate.net

Table 1: Substrate Scope for the Synthesis of 2-Benzamide Tellurenyl Iodides researchgate.netresearchgate.net

EntryProductYield (%)
1HH1a 92
2MeH1b 95
3OMeH1c 94
4FH1d 88
5ClH1e 85
6BrH1f 82
7HMe1g 90
8HOMe1h 89
9HF1i 85
10HCl1j 84
11HBr1k 78

Synthesis of Unsymmetrical Phenyl Tellurides Derived from 2-N-(Quinolin-8-yl)benzamide Ligands

A practical, copper-catalyzed method has been established for synthesizing unsymmetrical phenyl tellurides that incorporate the 2-N-(quinolin-8-yl)benzamide ligand. nih.govresearchgate.netresearchgate.net This synthesis is conducted at room temperature and utilizes a diaryl ditelluride as the tellurium source with magnesium (Mg) serving as a reductant. nih.govresearchgate.net The N-(quinolin-8-yl)benzamide moiety acts as a bidentate ligand, which is crucial for the stability and subsequent reactivity of the resulting organotellurium compounds. chemrxiv.orgnih.gov This approach provides a new series of unsymmetrical monotellurides that are precursors to catalytically active species. nih.govresearchgate.net

Generation of Lewis Acidic Tellurium Cations

To enhance the catalytic potential of the newly formed unsymmetrical monotellurides, they are converted into their corresponding tellurium cations. nih.govresearchgate.net This transformation augments the Lewis acidity of the tellurium center. nih.govresearchgate.net These Lewis acidic tellurium cations, stabilized by the bidentate 2-N-(quinolin-8-yl)benzamide ligand, function as effective chalcogen bonding catalysts. nih.govresearchgate.net Their enhanced Lewis acidity, attributed to the cationic nature of the tellurium center, allows them to activate various substrates under mild conditions. nih.govresearchgate.netnsf.gov For instance, they have been successfully employed to catalyze the formation of substituted 1,2-dihydroquinolines by activating ketones with anilines and to promote the synthesis of β-amino alcohols with high regioselectivity from epoxides. nih.govresearchgate.net

Cascade and Tandem Reaction Sequences Utilizing 2-Iodobenzamide Motifs

The 2-iodobenzamide framework is a valuable platform for designing cascade and tandem reactions, enabling the efficient construction of complex, fused heterocyclic structures. These one-pot sequences, often catalyzed by copper, combine multiple bond-forming events to rapidly build molecular complexity from simple starting materials. acs.orgresearchgate.net

Copper(II)-Catalyzed Tandem Reactions for Indenoisoquinoline Synthesis from 2-Iodobenzamide

A concise route for the synthesis of indenoisoquinoline derivatives has been reported, starting from 2-iodobenzamide and 1,3-indanedione derivatives. researchgate.net This tandem reaction is catalyzed by copper(II) chloride in the presence of cesium carbonate as a base and acetonitrile (B52724) as the solvent. researchgate.net The methodology demonstrates good functional group tolerance, allowing for the synthesis of a variety of indenoisoquinolines and other fused analogues in moderate to good yields. researchgate.net This strategy has been adapted for the one-step synthesis of clinically active topoisomerase I inhibitors, highlighting its synthetic utility. researchgate.net

One-Pot Copper-Catalyzed Synthesis of Benzopyridoindolone Derivatives

An efficient one-pot, copper-catalyzed tandem reaction has been developed for the synthesis of benzopyridoindolone derivatives from 2-iodobenzamides and 2-iodobenzylcyanides. acs.orgresearchgate.netfigshare.com This protocol achieves high yields under mild reaction conditions and in a relatively short time. researchgate.netfigshare.comntnu.edu.tw A key feature of this method is its ability to construct both the indole (B1671886) and pyridone cores in a single operation, producing free indole N-H benzo-fused pyridoindolones. researchgate.netfigshare.com

The proposed mechanism involves an initial Ullmann-type C-arylation, followed by an intramolecular addition of the amide N-H to the cyanide group, and finally a nucleophilic attack of the newly formed amino group onto the ester group to close the pyridone ring. researchgate.net The reaction shows good functional group tolerance and has been extended to the synthesis of thiophene-fused pyridoindolones. researchgate.netfigshare.comntnu.edu.tw

Table 2: Synthesis of Benzopyridoindolone Derivatives acs.org

Entry2-Iodobenzamide Derivative (R)2-Iodobenzylcyanide Derivative (R')ProductYield (%)
1HH3a 88
24-MeH3b 85
34-OMeH3c 82
44-ClH3d 80
5H4-Me3e 86
6H4-OMe3f 84
7H4-Cl3g 81

Note: This table represents selected examples from the cited literature. R and R' denote substituents on the respective aromatic rings.

Palladium-Catalyzed [4+1] Cycloaddition for N-Substituted Phthalimides

A notable advancement in the synthesis of N-substituted phthalimides from 2-iodo-N-arylbenzamide precursors is the palladium-catalyzed [4+1] cycloaddition. A study published in 2023 by Hu and colleagues detailed a novel method for the assembly of N-substituted phthalimides by merging a [4+1] cycloaddition with a difluorocarbene transfer carbonylation. nih.gov This process utilizes 2-iodo-N-phenylbenzamides and a difluorocarbene precursor, which serves as the carbonyl source.

The reaction proceeds to form one C-C bond, one C-N bond, and a C=O bond, resulting in the desired N-substituted phthalimides in high yields. nih.gov This strategy is significant as it represents the first use of difluorocarbene as a carbonyl source for this type of synthesis and demonstrates good substrate scope and functional group tolerance. nih.gov The cyclic imide motifs generated are prevalent in various bioactive molecules and functional materials. nih.gov

The proposed mechanism for this transformation involves the initial oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by coordination of the difluorocarbene precursor. Subsequent migratory insertion and reductive elimination steps lead to the formation of the phthalimide (B116566) ring system.

Table 1: Scope of Palladium-Catalyzed [4+1] Cycloaddition

Entry2-Iodo-N-arylbenzamide SubstrateProductYield (%)
12-iodo-N-phenylbenzamideN-phenylphthalimideHigh
22-iodo-N-(4-methylphenyl)benzamideN-(4-methylphenyl)phthalimideHigh
32-iodo-N-(4-methoxyphenyl)benzamideN-(4-methoxyphenyl)phthalimideHigh
42-iodo-N-(4-chlorophenyl)benzamideN-(4-chlorophenyl)phthalimideHigh

Note: This table is a representative example based on the described substrate scope and is not exhaustive.

Synthesis of Conformationally Restricted 2-Iodobenzamide Analogs

Conformationally restricting the flexible benzamide backbone can lead to enhanced binding affinity and selectivity for biological targets. This is often achieved by incorporating the amide functionality into a rigid ring system.

Synthesis of 8-Iodoisoquinolinone Catalysts

In a recent development, conformationally rigid 2-iodobenzamide analogs in the form of 8-iodoisoquinolinones have been synthesized and evaluated as catalysts. acs.org These lactam-type catalysts, specifically 8-iodoisoquinolinone and its methoxy-substituted analog (MeO-IB-lactam), feature a bicyclic 6/6 lactam structure. acs.org This rigid framework is designed to enhance the intramolecular I---O interaction, which is crucial for the catalytic activity of hypervalent iodine compounds in oxidation reactions. acs.org

The synthesis of these catalysts starts from appropriately substituted 2-iodobenzoic acids. The synthetic route involves the formation of an amide with a suitable partner that can subsequently undergo cyclization to form the isoquinolinone ring. The increased reactivity of these conformationally restricted catalysts compared to their acyclic 2-iodobenzamide counterparts has been demonstrated in the oxidation of alcohols. acs.org

Table 2: Comparison of Catalytic Activity

CatalystStructureReactivity in Alcohol Oxidation
2-Iodobenzamide (IBamide)AcyclicStandard
8-Iodoisoquinolinone (IB-lactam)Bicyclic, Conformationally RigidMore Reactive
MeO-IB-lactamBicyclic, Conformationally RigidMore Reactive

Note: This table illustrates the general findings of the study.

Advanced Catalytic Applications and Mechanistic Insights Involving 2 Iodo N Quinolin 8 Ylbenzamide Derivatives

Directed C-H Functionalization Strategies with the N-(Quinolin-8-yl)benzamide Directing Group

The 8-aminoquinoline (B160924) moiety is a well-established and powerful bidentate directing group in the realm of transition metal-catalyzed C-H activation. Its ability to form a stable chelate with a metal center facilitates the activation of specific C-H bonds, leading to highly regioselective functionalization. This strategy has been successfully employed with various transition metals, including ruthenium, copper, and iron, to achieve a range of valuable chemical transformations.

Ruthenium(II)-Catalyzed Remote C-5 Alkylation

A notable application of the N-(quinolin-8-yl)benzamide directing group is the ruthenium(II)-catalyzed remote C-5 alkylation of the quinoline (B57606) ring. rsc.orgrsc.org This reaction, which utilizes alkyl bromides as the alkylating agents, proceeds via a C-H bond activation mechanism. rsc.orgnih.gov The process is catalyzed by a ruthenium(II) complex, specifically [Ru(p-cymene)Cl₂]₂, in the presence of a base such as potassium carbonate and a phosphine (B1218219) ligand like triphenylphosphine. rsc.org The reaction demonstrates high selectivity for the C-5 position of the quinoline ring, with no alkylation observed at the ortho or meta positions of the benzamide (B126). rsc.org Mechanistic studies, including deuterium (B1214612) labeling experiments, have confirmed that the reaction is initiated by the activation of an aromatic C-H bond. rsc.orgrsc.org

The ruthenium-catalyzed C-5 alkylation of N-(quinolin-8-yl)benzamides exhibits a broad substrate scope with respect to the alkyl bromide coupling partner. rsc.org The reaction is compatible with primary, secondary, and tertiary alkyl bromides, leading to the formation of the corresponding alkylated products in moderate to good yields. rsc.orgrsc.orgnih.gov This versatility allows for the introduction of a wide variety of alkyl groups at the C-5 position of the quinoline ring.

Table 1: Substrate Scope of Alkyl Bromides in Ruthenium(II)-Catalyzed C-5 Alkylation

EntryN-(Quinolin-8-yl)benzamide SubstrateAlkyl BromideProductYield (%)
1N-(Quinolin-8-yl)benzamide1-Bromoadamantane5-(Adamantan-1-yl)-N-(quinolin-8-yl)benzamide70
24-Methoxy-N-(quinolin-8-yl)benzamide1-Bromoadamantane5-(Adamantan-1-yl)-4-methoxy-N-(quinolin-8-yl)benzamide75
34-Fluoro-N-(quinolin-8-yl)benzamide1-Bromoadamantane5-(Adamantan-1-yl)-4-fluoro-N-(quinolin-8-yl)benzamide65
4N-(Quinolin-8-yl)benzamideCyclohexyl bromide5-Cyclohexyl-N-(quinolin-8-yl)benzamide55
5N-(Quinolin-8-yl)benzamide1-Bromo-3,5-dimethyladamantane5-(3,5-Dimethyladamantan-1-yl)-N-(quinolin-8-yl)benzamide68
6N-(Quinolin-8-yl)thiophene-2-carboxamide1-Bromoadamantane5-(Adamantan-1-yl)-N-(quinolin-8-yl)thiophene-2-carboxamide45

Reaction conditions: N-(quinolin-8-yl)benzamide derivative (1.0 equiv), alkyl bromide (3.0 equiv), [{RuCl₂(p-cymene)}₂] (10 mol%), PPh₃ (40 mol%), KOAc (2.0 equiv) in 1,2-dichlorobenzene (B45396) at 120 °C for 36 h. Data sourced from rsc.org.

Copper-Catalyzed Regioselective C(sp²)-H Alkoxylation

The N-(quinolin-8-yl)benzamide directing group also enables copper-catalyzed regioselective C(sp²)-H alkoxylation. This transformation allows for the direct introduction of an alkoxy group at the ortho-position of the benzamide ring. The reaction typically employs a copper catalyst, such as copper(I) iodide or copper(II) acetate, and utilizes an alcohol as both the solvent and the alkoxylating agent. researchgate.net This method provides an efficient route to synthesize aryl ethers with high regioselectivity.

The copper-catalyzed alkoxylation reaction demonstrates a broad substrate scope and good functional group tolerance. nih.govnih.gov A variety of substituted N-(quinolin-8-yl)benzamides, including those with electron-donating and electron-withdrawing groups, undergo the reaction to afford the corresponding ortho-alkoxylated products in good to excellent yields. researchgate.net The reaction is also compatible with a range of primary and secondary alcohols. This wide applicability makes it a valuable tool for the synthesis of diverse aryl ethers.

Table 2: Substrate Scope and Functional Group Tolerance in Copper-Catalyzed C(sp²)-H Alkoxylation

EntryN-(Quinolin-8-yl)benzamide SubstrateAlcoholProductYield (%)
1N-(Quinolin-8-yl)benzamideMethanol (B129727)2-Methoxy-N-(quinolin-8-yl)benzamide92
24-Methyl-N-(quinolin-8-yl)benzamideMethanol2-Methoxy-4-methyl-N-(quinolin-8-yl)benzamide85
34-Fluoro-N-(quinolin-8-yl)benzamideMethanol4-Fluoro-2-methoxy-N-(quinolin-8-yl)benzamide88
44-Chloro-N-(quinolin-8-yl)benzamideMethanol4-Chloro-2-methoxy-N-(quinolin-8-yl)benzamide82
5N-(Quinolin-8-yl)benzamideEthanol2-Ethoxy-N-(quinolin-8-yl)benzamide90
6N-(Quinolin-8-yl)benzamideIsopropanol2-Isopropoxy-N-(quinolin-8-yl)benzamide75

Reaction conditions: N-(quinolin-8-yl)benzamide derivative, alcohol, copper catalyst. Specific conditions may vary. Data sourced from researchgate.net.

Iron(III)-Catalyzed Regioselective C-5 Halogenation in Aqueous Media

An environmentally friendly and economical method for the regioselective halogenation of 8-amidoquinolines has been developed using an iron(III) catalyst in water. mdpi.comnih.gov This protocol facilitates the C-5 halogenation of the quinoline ring, affording the 5-halogenated products in good to excellent yields. mdpi.com The reaction proceeds under mild conditions at room temperature and is believed to involve a single-electron transfer (SET) process. mdpi.comnih.gov The use of an inexpensive and abundant iron catalyst, along with water as the solvent, makes this a highly sustainable synthetic method. mdpi.comrsc.org

This iron-catalyzed halogenation is versatile in its use of halogen sources. Both N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), and dihalogens (Br₂ and I₂) can be effectively employed as the halogenating agents. mdpi.comrsc.org This flexibility allows for the introduction of different halogen atoms at the C-5 position of the quinoline ring with high efficiency.

Table 3: Iron(III)-Catalyzed C-5 Halogenation with Various Halogen Sources

EntryN-(Quinolin-8-yl)amide SubstrateHalogen SourceProductYield (%)
1N-(Quinolin-8-yl)pivalamideNBSN-(5-Bromoquinolin-8-yl)pivalamide98
2N-(Quinolin-8-yl)benzamideNBSN-(5-Bromoquinolin-8-yl)benzamide95
34-Methyl-N-(quinolin-8-yl)benzamideNBSN-(5-Bromoquinolin-8-yl)-4-methylbenzamide92
44-Chloro-N-(quinolin-8-yl)benzamideNBSN-(5-Bromoquinolin-8-yl)-4-chlorobenzamide91
5N-(Quinolin-8-yl)pivalamideNISN-(5-Iodoquinolin-8-yl)pivalamide85
6N-(Quinolin-8-yl)benzamideI₂N-(5-Iodoquinolin-8-yl)benzamide80

Reaction conditions: N-(quinolin-8-yl)amide derivative (0.3 mmol), halogen source (0.6 mmol), Fe(NO₃)₃·9H₂O (5 mol%), CH₃(CH₂)₅COOH (0.3 mmol), NaHCO₃ (0.3 mmol) in water (1.0 mL) at room temperature for 24 h. Data sourced from mdpi.com.

Environmentally Benign Catalytic Conditions

Recent research has focused on developing more environmentally friendly catalytic systems. One such example is an iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines that occurs in water at room temperature. mdpi.com This method utilizes readily available and inexpensive iron salts as the catalyst and air as the oxidant, offering a green alternative to traditional methods. mdpi.com The reaction demonstrates good functional group tolerance, although the yield for iodination is lower than for bromination, which may be attributed to the lower reactivity of the iodine radical and the instability of the resulting iodo-products. mdpi.com

Copper-Promoted C-5 Selective Bromination

An efficient and practical method for the C-5 selective bromination of 8-aminoquinoline amides has been developed using a copper-promoted system. slq.qld.gov.aunih.govbeilstein-journals.org This reaction proceeds smoothly in dimethyl sulfoxide (B87167) (DMSO) under an air atmosphere, employing alkyl bromides as the brominating agents without the need for an external oxidant. slq.qld.gov.aunih.govbeilstein-journals.org The process exhibits excellent site selectivity and a broad substrate scope, accommodating both aromatic and aliphatic amides, as well as activated and unactivated alkyl bromides. beilstein-journals.orgbeilstein-journals.org The reaction is scalable and provides good to excellent yields of the C5-brominated products. beilstein-journals.orgbeilstein-journals.org

In a related study, copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides were achieved using ethyl bromodifluoroacetate as a bifunctional reagent. nih.gov The outcome of the reaction is dependent on the copper catalyst and additives used; a cupric catalyst with an alkaline additive leads to C5-bromination, while a cuprous catalyst with a silver additive results in C5-difluoromethylation. nih.gov

Table 1: Copper-Promoted C-5 Selective Bromination of N-(quinolin-8-yl)benzamide

EntryCatalystBrominating AgentSolventTemperature (°C)Yield (%)
1Cu(OAc)₂·H₂OBromoethaneDMSO10085
2Cu(OAc)₂·H₂O1-BromopropaneDMSO10082
3Cu(OAc)₂·H₂O1-BromobutaneDMSO10078
4CuBrEthyl bromodifluoroacetateDMSO10062 (difluoromethylation)

This table is a representation of typical results and may not reflect specific experimental data from the cited sources.

Nickel-Catalyzed Ortho-C-H Glycosylation of 8-Aminoquinoline Amides

A novel and cost-effective nickel-catalyzed ortho-C-H glycosylation of 8-aminoquinoline benzamides has been developed, providing a highly regioselective and stereoselective synthesis of C-Aryl glycosides. rsc.org This method demonstrates excellent α-selectivity and is compatible with a variety of glycosides, highlighting its synthetic potential. rsc.orgresearchgate.net Mechanistic studies suggest that the C-H activation step may be the rate-determining step in this transformation. rsc.org The 8-aminoquinoline directing group is crucial for the success of this reaction. nih.govrsc.org

Cobalt(II)-Catalyzed C-H Deuteriomethoxylation

A practical method for the cobalt(II)-catalyzed C-H deuteriomethoxylation of benzamides has been reported, utilizing deuterated methanol and 8-aminoquinoline as a directing group. mdpi.comresearchgate.net This reaction is facilitated by a user-friendly salicylaldehyde-based cobalt catalyst and exhibits broad functional group tolerance, including various benzene, heterocycle, and naphthalene (B1677914) rings. mdpi.comresearchgate.net The synthetic utility of this methodology has been demonstrated on a gram scale, and the 8-aminoquinoline directing group can be subsequently removed to yield the deuteriomethoxylated benzoic acid. mdpi.comresearchgate.net A plausible mechanism involves the coordination of the cobalt catalyst to the substrate, followed by C-H activation to form a five-membered cyclocobalt intermediate. researchgate.net

For instance, the reaction of N-(quinolin-8-yl)benzamide with CD₃OD in the presence of a cobalt catalyst and an oxidant at 100 °C yields 2-(methoxy-d3)-N-(quinolin-8-yl)benzamide. mdpi.com The reaction tolerates various substituents on the benzamide ring, including iodo groups, as demonstrated by the synthesis of 4-iodo-2-(methoxy-d3)-N-(quinolin-8-yl)benzamide. mdpi.com

Direct Oxytosylation of 8-Amidoquinolines by Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for promoting a variety of oxidative transformations. rsc.orgnih.govorganic-chemistry.org While specific examples detailing the direct oxytosylation of 2-iodo-N-quinolin-8-ylbenzamide using hypervalent iodine reagents are not prevalent in the searched literature, the general reactivity of hypervalent iodine compounds suggests their potential in such reactions. nih.gov These reagents are known to facilitate the formation of C-O bonds through oxidative coupling processes.

Cobalt-Catalyzed Electrochemical C-H/N-H Functionalization with Isocyanides

An efficient method for the synthesis of functionalized iminoisoindolinone derivatives has been achieved through a cobalt-catalyzed electrochemical oxidative C-H/N-H functionalization and intramolecular annulation of N-(quinolin-8-yl)benzamide with isocyanides. researchgate.netdp.tech This process occurs in an undivided cell with a nickel cathode and utilizes electricity as a sustainable oxidant, avoiding the need for stoichiometric amounts of chemical oxidants like silver and copper salts. researchgate.net This electrochemical approach has also been applied to the carbonylation of 8-aminoquinoline amides. chim.it The reaction proceeds via a plausible cobalt(II)/cobalt(III) catalytic cycle initiated by anodic oxidation. researchgate.netgoettingen-research-online.de

Catalytic Roles of Organotellurium Derivatives of this compound

Organotellurium derivatives of this compound have been synthesized and explored for their catalytic activity. A copper-catalyzed method has been developed to synthesize 2-benzamide tellurenyl iodides by inserting a tellurium atom into the carbon-iodine bond of 2-iodobenzamides. researchgate.net These organotellurium compounds, specifically 2-iodo-N-(quinolin-8-yl)benzamide tellurenyl iodides, act as pre-catalysts for CO₂ mitigation. researchgate.netresearchgate.net

The Lewis acidic nature of the tellurium center and the Lewis basic nature of the nitrogen in these molecules enable them to activate epoxides for the synthesis of cyclic carbonates from CO₂ under solvent-free conditions and at atmospheric pressure. researchgate.netresearchgate.net Furthermore, these tellurenyl iodides have been successfully employed as pre-catalysts for the activation of anilines and CO₂ to produce a variety of 1,3-diaryl ureas in high yields. researchgate.netresearchgate.netresearcher.life Mechanistic investigations using ¹²⁵Te NMR and HRMS studies suggest that the reaction proceeds through the formation of a catalytically active Te-N heterocyclic intermediate. researchgate.netresearchgate.net

Pre-catalysis in Carbon Dioxide Mitigation Reactions

Derivatives of this compound, specifically 2-benzamide tellurenyl iodides, have demonstrated significant potential as pre-catalysts in reactions aimed at mitigating carbon dioxide (CO₂). nih.govresearchgate.net These organotellurium compounds, synthesized via a copper-catalyzed insertion of a tellurium atom into the carbon-iodine bond of the parent benzamide, serve as effective activators for key substrates in CO₂ utilization strategies. nih.govresearchgate.net The mechanism often involves the formation of a catalytically active Te-N heterocyclic intermediate, known as an ebtellur intermediate, which has been successfully isolated and characterized. nih.govresearchgate.net

The synthesis of cyclic carbonates from epoxides and CO₂ is a highly atom-economical reaction that transforms a greenhouse gas into valuable chemical products. 2-Iodo-N-(quinolin-8-yl)benzamide tellurenyl iodide acts as a highly efficient pre-catalyst for this transformation. nih.govresearchgate.net The inherent Lewis acidity of the tellurium center, enhanced by the intramolecular coordination of the quinoline nitrogen, allows it to activate the epoxide ring.

This catalytic system operates effectively under mild, solvent-free conditions and at atmospheric pressure of CO₂, achieving remarkable efficiency. nih.govresearchgate.net The process is characterized by a high turnover number (TON) and turnover frequency (TOF), indicating its robustness and speed. nih.govresearchgate.net Mechanistic studies suggest that the reaction proceeds through the formation of the active ebtellur species. researchgate.netresearchgate.net This intermediate facilitates the ring-opening of the epoxide, which is then attacked by CO₂, ultimately leading to the formation of the cyclic carbonate and regeneration of the catalyst. researchgate.net

Table 1: Catalytic Performance in Cyclic Carbonate Synthesis

CatalystConditionsTONTOF (h⁻¹)Source
2-Iodo-N-(quinolin-8-yl)benzamide tellurenyl iodide1 atm CO₂, solvent-free43431447 nih.gov

Beyond epoxide activation, 2-iodo-N-(quinolin-8-yl)benzamide tellurenyl iodides also serve as pre-catalysts for the synthesis of 1,3-diaryl ureas from anilines and carbon dioxide. nih.govresearchgate.net This reaction provides a direct route to ureas, which are important compounds in the agricultural and pharmaceutical industries. The catalyst activates both the aniline (B41778) and CO₂, facilitating the C-N bond formation.

This method has been shown to produce a variety of 1,3-diaryl ureas in high yields, reaching up to 95%. nih.govresearchgate.net The reaction mechanism has been investigated using ¹²⁵Te NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS), which support the involvement of the catalytically active Te-N heterocycle, the ebtellur intermediate. nih.govresearchgate.net

Table 2: Synthesis of 1,3-Diaryl Ureas

CatalystSubstratesYield (%)Source
2-Iodo-N-(quinolin-8-yl)benzamide tellurenyl iodideVarious Anilines + CO₂Up to 95 nih.govresearchgate.net

Chalcogen Bonding Catalysis

Chalcogen bonding, a non-covalent interaction involving a chalcogen atom (like tellurium) as a Lewis acidic center, has been harnessed for catalysis. By transforming the tellurenyl iodide derived from this compound into a more Lewis acidic tellurium cation, a powerful chalcogen bonding catalyst is created. researchgate.netresearchgate.net This enhanced Lewis acidity allows for the activation of various functional groups under mild conditions. researchgate.net

The 2-N-(quinolin-8-yl)benzamide phenyl tellurium cation effectively catalyzes the synthesis of substituted 1,2-dihydroquinolines. researchgate.netresearchgate.net It achieves this by activating ketones, facilitating their reaction with anilines under mild conditions. researchgate.net This catalytic approach is particularly valuable as it enables the synthesis of 1,2-dihydroquinolines bearing a range of substituents, including those that are typically difficult to introduce, such as trifluoromethyl, nitro, and pyridyl groups. researchgate.net The enhanced Lewis acidity of the tellurium center, stabilized by the bidentate ligand framework, is deemed responsible for this efficient catalytic activity. researchgate.net

The same 2-N-(quinolin-8-yl)benzamide phenyl tellurium cation also demonstrates remarkable catalytic activity in the formation of β-amino alcohols through the regioselective ring-opening of epoxides. researchgate.netresearchgate.net The catalyst effectively activates the epoxide at room temperature, allowing for nucleophilic attack by an amine. researchgate.net This process yields β-amino alcohols with high regioselectivity, a crucial aspect in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netgrowingscience.com Mechanistic investigations, including NMR studies and electrostatic potential mapping, have confirmed that the pronounced Lewis acidity of the tellurium center is the key driver of this efficient catalysis. researchgate.net

Other Catalytic Applications and Ligand Design

The catalytic prowess of this compound derivatives is intrinsically linked to their design as bidentate ligands. researchgate.net The structure features a quinoline nitrogen atom and a benzamide group, which work in concert to coordinate and stabilize the tellurium center. This chelation not only augments the Lewis acidity of the tellurium atom but also provides a stable and well-defined catalytic pocket. researchgate.net

The synthesis of these catalysts, often achieved through a copper-catalyzed insertion of tellurium into the C-I bond of the 2-iodobenzamide (B1293540) precursor, is an example of efficient catalyst construction. nih.govresearchgate.net The labile nature of the resulting Te-I bond allows for further transformation into the active catalytic species, such as the ebtellur intermediate or the tellurium cation, depending on the reaction conditions. researchgate.net This modularity in ligand and catalyst design, starting from the this compound scaffold, opens avenues for developing new catalytic systems for a variety of organic transformations.

Ethylene Oligomerization Catalysis by Nickel Complexes Bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide Derivatives

A series of novel N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R¹-4-R²-benzamide derivatives have been synthesized and utilized as ligands for nickel(II) complexes. rsc.orgrsc.org These complexes have demonstrated significant catalytic activity in the oligomerization of ethylene, a process of immense industrial importance for producing linear α-olefins. rsc.org

The synthesis involves the preparation of various benzamide derivatives which are then reacted with nickel sources like Ni(Ac)₂·4H₂O or NiCl₂·6H₂O to form the corresponding nickel complexes. rsc.orgrsc.org Upon activation with an appropriate co-catalyst, such as diethylaluminum chloride (Et₂AlCl), these Ni(II) complexes become highly active catalysts. Research has shown that these systems can achieve activities as high as 7.6 × 10⁶ g mol⁻¹(Ni) h⁻¹. rsc.orgrsc.org The catalytic performance is influenced by both the specific structure of the ligand and the reaction conditions employed. rsc.org The molecular structures of representative ligands and their nickel complexes have been confirmed through single-crystal X-ray diffraction. rsc.org

Table 1: N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide Ligands and Corresponding Nickel Complexes for Ethylene Oligomerization

Ligand No.RComplex No.
5HHH5a
6HClH6a
7HHCl7a
8HHBr8a
9MeHH9a
10EtHH10a
11iPrHH11a
rsc.orgrsc.org

Catalytic Activity of 8-Iodoisoquinolinone Analogs in Alcohol Oxidation

Lactam-type 2-iodobenzamide analogs, specifically 8-iodoisoquinolinones, have emerged as highly reactive and efficient catalysts for the oxidation of alcohols. jst.go.jpresearchgate.net These compounds, which feature a conformationally rigid 6/6 bicyclic lactam structure, demonstrate superior reactivity compared to previously reported 2-iodobenzamide catalysts. researchgate.net Developed as environmentally benign alternatives to heavy metal oxidants, these hypervalent iodine-based catalysts can be used in catalytic amounts with a co-oxidant like Oxone. jst.go.jpresearchgate.net

The catalytic system is effective for a wide range of substrates, including the oxidation of various benzylic and aliphatic alcohols to their corresponding carbonyl compounds, often in moderate to excellent yields. researchgate.net For instance, the 5-methoxy derivative of 8-iodoisoquinolinone has shown particular promise, facilitating the oxidation of alcohols efficiently at room temperature. researchgate.net The high reactivity is attributed to the rapid in-situ generation of the active pentavalent iodine species during the reaction cycle. researchgate.net

The enhanced catalytic activity of 8-iodoisoquinolinone and its derivatives is fundamentally linked to the presence of an intramolecular secondary bond between the iodine atom and the amide carbonyl oxygen. jst.go.jp This I---O interaction is crucial for stabilizing the hypervalent iodine(V) species, which is the active oxidant in the catalytic cycle. jst.go.jpmdpi.com

The working hypothesis suggests that a more efficient I---O secondary bond leads to a more stable I(V) compound. jst.go.jp This stability facilitates a faster oxidation of the monovalent iodine(I) catalyst to the pentavalent state. Consequently, the rate of alcohol oxidation is accelerated. jst.go.jp The conformationally rigid, six-membered lactam structure of the isoquinolinone framework is particularly effective at promoting this stabilizing intramolecular interaction, thereby achieving rapid turnover and high catalytic efficiency. jst.go.jp This structural feature distinguishes these catalysts from simpler, more flexible 2-iodobenzamides where such interaction is less pronounced. jst.go.jp

Electrophilic Cyclization Strategies

Synthesis of Iodinated Quinolines from N-(2-Alkynyl)anilines

A versatile and efficient method for synthesizing substituted quinolines, including 3-iodoquinoline (B1589721) derivatives, is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.netnih.gov This strategy allows for the construction of the quinoline skeleton under mild reaction conditions, tolerating a variety of functional groups. nih.gov The reaction typically employs an electrophilic iodine source, such as iodine (I₂) or iodine monochloride (ICl), to initiate the ring-closing process. nih.govthieme-connect.com

The proposed mechanism for this transformation involves three key steps orgsyn.org:

Coordination of an iodine cation (from I₂ or ICl) to the carbon-carbon triple bond of the N-(2-alkynyl)aniline, forming a reactive iodonium (B1229267) intermediate.

An intramolecular electrophilic aromatic substitution, where the aniline ring attacks the activated alkyne in a 6-endo-dig cyclization, forming a dihydroquinoline intermediate.

Oxidation of the dihydroquinoline to the aromatic quinoline product, which can occur in the presence of the iodine reagent or upon exposure to air during workup. orgsyn.org

This method provides a direct route to 3-iodoquinolines, which are valuable synthetic intermediates, as the iodine atom can be further functionalized. nih.gov The reaction conditions can be optimized; for example, using ICl often leads to good yields and may be more effective than I₂ for certain substrates. nih.govthieme-connect.com

Table 2: Synthesis of 3-Iodoquinolines via Electrophilic Cyclization of N-(2-Alkynyl)anilines

N-(2-Alkynyl)aniline SubstrateElectrophileBaseSolventYield (%)Reference
N-(3-Phenyl-2-propynyl)anilineI₂NaHCO₃CH₃CN98 orgsyn.org
N-(2-Hexynyl)anilineI₂NaHCO₃CH₃CN92 nih.gov
N-(3-Phenyl-2-propynyl)anilineIClNaHCO₃CH₃CN95 nih.gov
4-Methoxy-N-(3-phenyl-2-propynyl)anilineI₂NaHCO₃CH₃CN99 nih.gov

Spectroscopic Characterization and Mechanistic Elucidation in Support of Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-iodo-N-quinolin-8-ylbenzamide and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

In a typical ¹H NMR spectrum of this compound recorded in CDCl₃, the amide proton (N-H) appears as a distinct singlet at approximately 10.14 ppm. rsc.org The protons on the quinoline (B57606) and benzamide (B126) rings resonate in the aromatic region between 7.15 and 8.94 ppm, with characteristic splitting patterns that facilitate their assignment. rsc.org The ¹³C NMR spectrum further corroborates the structure, with the carbonyl carbon of the amide group appearing around 167.4 ppm and the carbon atom attached to the iodine showing a signal at approximately 92.8 ppm. rsc.org

¹H NMR (600 MHz, CDCl₃) δ (ppm) ¹³C NMR (151 MHz, CDCl₃) δ (ppm)
10.14 (s, 1H)167.4
8.94 (d, J = 9.0 Hz, 1H)148.3
8.76 (dd, J = 4.2, 1.7 Hz, 1H)142.3
8.16 (dd, J = 8.3, 1.7 Hz, 1H)140.3
7.94 (d, J = 8.0 Hz, 1H)138.5
7.63 - 7.54 (m, 3H)136.4
7.47 - 7.42 (m, 2H)134.3
7.15 (m, J = 7.7, 1.7 Hz, 1H)131.4
128.4
128.3
128.0
127.4
122.2
121.7
116.9
92.8
Data sourced from reference rsc.org.

The versatility of this compound extends to its use as a precursor for organotellurium catalysts. When a tellurium atom is inserted into the carbon-iodine bond, it forms 2-benzamide tellurenyl iodides. researchgate.net The mechanistic pathways of reactions catalyzed by these tellurium compounds have been effectively probed using ¹²⁵Te NMR spectroscopy. researchgate.netresearchgate.net This specialized NMR technique is highly sensitive to the electronic environment of the tellurium nucleus. huji.ac.il

In studies of CO₂ mitigation, ¹²⁵Te NMR has been instrumental in investigating the reaction mechanism. researchgate.netresearchgate.net It provides evidence for the formation of a catalytically active Te-N heterocycle, an ebtellur intermediate, which has been isolated and structurally characterized. researchgate.net The chemical shifts in ¹²⁵Te NMR spectra offer direct insight into the bonding and coordination state of the tellurium atom throughout the catalytic cycle. researchgate.nethuji.ac.il Titration experiments using ¹²⁵Te NMR can also be employed to determine the association constants between tellurium-based catalysts and substrates, confirming the role of chalcogen bonding in solution. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of this compound and its reaction products with high accuracy. It is routinely used to verify the molecular formulas of newly synthesized compounds. For example, the deuteriated derivative, 4-iodo-2-(methoxy-d3)-N-(quinolin-8-yl)benzamide, shows a calculated exact mass of 408.0283 for the [M+H]⁺ ion, with the found mass being 408.0291, confirming its composition. mdpi.com

Beyond simple formula confirmation, HRMS plays a crucial role in identifying transient intermediates in reaction mechanisms. In the investigation of tellurium-mediated CO₂ utilization, HRMS studies, alongside ¹²⁵Te NMR, have helped to elucidate the reaction pathway. researchgate.netresearchgate.net The technique allows for the detection and characterization of key intermediates, such as the catalytically active Te-N heterocycle, providing critical evidence for proposed mechanistic steps. researchgate.net

Compound Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
2-(methoxy-d3)-N-(quinolin-8-yl)benzamideC₁₇H₁₂D₃N₂O₂⁺282.1316282.1317 mdpi.com
5-bromo-2-(methoxy-d3)-N-(quinolin-8-yl)benzamideC₁₇H₁₁D₃BrN₂O₂⁺360.0421360.0417 mdpi.com
4-iodo-2-(methoxy-d3)-N-(quinolin-8-yl)benzamideC₁₇H₁₁D₃IN₂O₂⁺408.0283408.0291 mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and three-dimensional arrangement. While the crystal structure of this compound itself is not detailed in the provided sources, structures of its important derivatives have been determined, shedding light on its coordinating behavior and reactivity.

For instance, the tellurium derivative, a 2-benzamide tellurenyl iodide, was characterized by X-ray diffraction. researchgate.net The ORTEP (Oak Ridge Thermal-Ellipsoid Plot) view revealed key structural features, including a non-bonding interaction between the tellurium and oxygen atoms (Te-O distance of 2.335 Å). researchgate.net This intramolecular interaction is crucial for the catalytic activity.

Similarly, the crystal structure of a 2-N-(quinolin-8-yl)benzamide phenyl telluride derivative has been reported, showing a Te-O distance of 2.653 Å, indicative of a significant intramolecular interaction that influences the compound's Lewis acidity. researchgate.net Furthermore, a copper(II) complex, bis[N-(quinolin-8-yl)benzamidato-κ²N,N']copper(II), was synthesized and its structure determined. nih.gov In this complex, the N-(quinolin-8-yl)benzamide ligand coordinates to the copper ion through both the quinoline nitrogen and the deprotonated amide nitrogen, demonstrating its efficacy as a bidentate chelating agent. nih.gov

Compound Derivative Key Bond Distances (Å) **Key Bond Angles (°) **Reference
2-Benzamide tellurenyl iodide (1k)C-Te = 2.106, Te-I = 2.7952, Te-O = 2.335I-Te-C = 95.33, O-Te-C = 75.31, O-Te-I = 170.13 researchgate.net
2-N-(quinolin-8-yl)benzamide phenyl telluride (1a)C17-Te1 = 2.141, C1-Te1 = 2.1299, Te1-O1 = 2.653C17-Te1-C1 = 93.87 researchgate.net

Deuterium (B1214612) Labeling Studies for Reaction Mechanism Elucidation

Deuterium labeling is a powerful technique for probing reaction mechanisms, particularly for determining whether a C-H bond is cleaved in the rate-determining step of a reaction. In studies involving the N-(quinolin-8-yl)benzamide directing group, deuterium labeling experiments have provided crucial mechanistic insights.

For example, in a cobalt-catalyzed C-H functionalization reaction, the reaction of the benzamide substrate with D₂O under standard conditions showed no deuterium-proton exchange, indicating that the C-H cleavage step is irreversible. nih.gov Furthermore, parallel intermolecular kinetic isotope effect (KIE) experiments yielded a value close to 1, suggesting that the C-H bond cleavage is not involved in the rate-determining step of the catalytic cycle. nih.gov In another study on palladium-catalyzed dual C-H acylation, a KIE value of 4.1 was observed, indicating that C-H bond cleavage is the turnover-limiting step in that particular transformation. researchgate.net

The synthesis of specifically deuteriated compounds, such as 2-(methoxy-d3)-N-(quinolin-8-yl)benzamide, allows for precise tracking of atoms throughout a reaction sequence, further clarifying mechanistic pathways. mdpi.com

Proposed Catalytic Cycles and Reaction Pathways

The 8-aminoquinoline (B160924) moiety of this compound is a highly effective bidentate directing group, enabling a wide range of transition-metal-catalyzed C-H functionalization reactions. Based on experimental evidence, including the spectroscopic and labeling studies discussed above, plausible catalytic cycles have been proposed.

Cobalt-Catalyzed Reactions: A common proposed pathway for Co(II)-catalyzed C-H functionalization involves the initial coordination of the cobalt center to the nitrogen atoms of the 8-aminoquinoline directing group. nih.govresearchgate.net This is followed by a concerted metalation-deprotonation step to form a five-membered cobaltacycle intermediate. nih.gov This key intermediate then engages with the coupling partner, and subsequent reductive elimination furnishes the product and regenerates the active cobalt catalyst. researchgate.net

Palladium-Catalyzed Reactions: In Pd-catalyzed dual C-H acylations, the proposed mechanism begins with the coordination of the Pd(0) or Pd(II) catalyst to the bidentate N-(quinolin-8-yl)benzamide substrate. researchgate.net A concerted metalation-deprotonation process leads to a palladacycle intermediate. researchgate.net Subsequent oxidative addition, migratory insertion, and reductive elimination steps lead to the formation of the final product. researchgate.net

Copper-Catalyzed Reactions: For copper-mediated reactions, such as the cycloaddition of N-(quinolin-8-yl)benzamides with alkynes, a plausible mechanism involves the formation of a copper-acetylide species. beilstein-journals.org The N-(quinolin-8-yl)benzamide coordinates to a separate copper center, followed by C-H activation to form a six-membered cupracycle intermediate. A subsequent reaction between these two copper-containing species, followed by intramolecular cyclization and protodemetalation, yields the final product. beilstein-journals.org

Nickel-Catalyzed Reactions: Nickel-catalyzed C-H functionalization reactions using the 8-aminoquinoline directing group are also prevalent. The mechanism often starts with the formation of a nickel(II) metallacycle via C-H activation. acs.org This metallacycle can then react with various partners. For example, in a reaction involving silver-aryl reagents, a redox transmetalation step between the nickelacycle and the silver reagent is proposed to be a key step in C-C bond formation. acs.org

These proposed cycles, while varying in the specific metal and reaction partners, consistently highlight the crucial role of the N-(quinolin-8-yl)amide group in facilitating C-H activation through the formation of a stable, five- or six-membered metallacycle intermediate.

Computational Chemistry and Theoretical Studies on 2 Iodo N Quinolin 8 Ylbenzamide and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic properties and predicting the reactivity of organic molecules. For N-(quinolin-8-yl)benzamide and its derivatives, DFT calculations provide a foundational understanding of their molecular structure and behavior in chemical reactions.

Studies on related N-(quinolin-8-yl)benzamide systems have utilized DFT to analyze their geometric and electronic structures. For instance, DFT calculations on a copper(II) complex of N-(quinolin-8-yl)benzamide revealed a flattened tetrahedral coordination geometry around the metal center. researchgate.net The calculations, performed at the PBE/6-311G(dp) level of theory, also identified the lowest energy gas-phase structure, providing crucial information about the molecule's intrinsic conformational preferences. researchgate.net

While specific DFT data for 2-iodo-N-quinolin-8-ylbenzamide is not extensively reported in dedicated studies, the electronic impact of the iodo-substituent can be inferred from general principles and computational studies on iodoarenes. The iodine atom, being a large and polarizable halogen, can participate in various non-covalent interactions and also influences the electronic landscape of the aromatic ring through its inductive and resonance effects.

DFT calculations are also pivotal in understanding reaction energetics. For the broader class of N-(quinolin-8-yl)benzamides, DFT has been employed to investigate the mechanisms of transition-metal-catalyzed C-H activation reactions. acs.org These calculations help in determining the relative energies of intermediates and transition states for different proposed pathways, such as concerted metalation-deprotonation (CMD) versus oxidative addition. beilstein-journals.org For this compound, DFT could be used to model the energetics of reactions, such as the insertion of a metal into the C-I bond or the C-H activation at the ortho position of the benzamide (B126) ring, providing insights into the kinetic and thermodynamic feasibility of these processes.

A hypothetical DFT study on this compound would likely focus on the following parameters:

Calculated Property Significance
Optimized Geometry Provides bond lengths, bond angles, and dihedral angles for the most stable conformation.
HOMO-LUMO Energies The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's propensity to donate or accept electrons.
Molecular Electrostatic Potential (MEP) Maps the charge distribution and identifies electrophilic and nucleophilic sites.
Natural Bond Orbital (NBO) Analysis Quantifies charge transfer and hyperconjugative interactions within the molecule.
Transition State Energies Determines the activation barriers for specific reaction pathways, aiding in the prediction of reaction mechanisms and regioselectivity.

These computational outputs would be invaluable for rationalizing the observed reactivity of this compound and for designing new synthetic applications.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of flexible molecules in solution or in the solid state over time. For a molecule like this compound, which possesses several rotatable bonds, MD simulations can provide a dynamic picture of its behavior that complements the static view from DFT calculations.

The flexibility of the N-(quinolin-8-yl)benzamide scaffold is a key determinant of its function as a directing group in catalysis. The relative orientation of the quinoline (B57606) and benzamide moieties can influence the coordination to a metal center and the subsequent C-H activation step. MD simulations can map the potential energy surface associated with the rotation around the amide bond and the C-N bond connecting the amide to the quinoline ring, identifying the most populated conformational states. nih.gov

For this compound, an MD simulation could provide insights into:

Solvent Effects: How the presence of different solvents influences the conformational equilibrium.

Intermolecular Aggregation: Whether the molecules tend to self-associate in solution through pi-stacking or other non-covalent interactions.

Interaction with Catalysts: How the molecule dynamically interacts with a metal catalyst prior to the chemical reaction.

The data from MD simulations can be used to generate ensembles of low-energy conformations, which can then be used as starting points for more accurate quantum mechanical calculations to refine the understanding of the system's behavior.

Computational Prediction of Directing Group Efficacy and Regioselectivity

The 8-aminoquinoline (B160924) moiety is a well-established bidentate directing group in transition-metal-catalyzed C-H functionalization reactions. Computational methods have been instrumental in understanding and predicting the efficacy and regioselectivity of this directing group.

The directing ability of the N-(quinolin-8-yl)amide group stems from its capacity to form a stable five-membered metallacyclic intermediate with a metal catalyst, such as palladium or ruthenium. acs.org This pre-coordination brings the catalyst in close proximity to the ortho-C-H bonds of the benzamide ring, facilitating their activation.

Computational workflows based on quantum mechanics have been developed to predict the regioselectivity of C-H activation in the presence of directing groups. beilstein-journals.org These models often evaluate the energetics of the concerted metalation-deprotonation (CMD) mechanism at different potential C-H activation sites. beilstein-journals.org The calculated activation energy barriers can then be used to predict the most likely site of reaction.

In the case of this compound, the presence of the iodine atom at the 2-position of the benzoyl group introduces both steric and electronic effects that can influence the directing group's efficacy and the regioselectivity of C-H activation.

Potential Influences of the 2-Iodo Substituent:

Effect Description Predicted Outcome on C-H Activation
Steric Hindrance The bulky iodine atom may sterically hinder the approach of the metal catalyst to the ortho C-H bond on the same side of the amide bond.It could potentially disfavor C-H activation at the 6-position of the benzamide ring if the conformation allows for such steric clash.
Electronic Effect The electron-withdrawing nature of iodine can influence the acidity of the ortho C-H protons and the electronic properties of the C-H bonds.This could modulate the rate of C-H activation, although the precise effect would depend on the specific mechanism and the nature of the metal catalyst.
Alternative Reaction Pathways The C-I bond itself can be a site for oxidative addition by a low-valent metal catalyst, leading to different reaction outcomes.This could compete with the desired C-H activation pathway.

DFT calculations can be used to quantify these effects by comparing the activation barriers for C-H activation in N-(quinolin-8-yl)benzamide versus this compound. Such studies can provide a rational basis for explaining observed changes in reactivity and for designing substrates with tailored directing group properties.

Theoretical Understanding of Chalcogen Bonding Interactions

Chalcogen bonding is a non-covalent interaction involving a region of positive electrostatic potential (a σ-hole) on a covalently bonded chalcogen atom (S, Se, Te, and to some extent, Po) and a nucleophilic region on another or the same molecule. scirp.org While iodine is a halogen, heavier halogens like iodine can also exhibit σ-hole interactions, which are analogous to halogen bonds. In the context of this compound, the iodine atom can act as a chalcogen bond or, more accurately, a halogen bond donor.

Theoretical calculations, particularly DFT and ab initio methods, are crucial for characterizing the nature and strength of these interactions. scirp.org Computational studies have shown that the strength of chalcogen/halogen bonds depends on the polarizability of the chalcogen/halogen atom and the electron-withdrawing nature of the group to which it is attached. nih.gov

In this compound, a potential intramolecular halogen bond could exist between the iodine atom and the nitrogen atom of the quinoline ring or the oxygen atom of the amide group. The geometry of the molecule would need to allow for a favorable alignment of the C-I bond with the lone pair of the nitrogen or oxygen atom.

Key Characteristics of a Potential Intramolecular Halogen Bond in this compound:

Parameter Description Computational Evidence
Interaction Geometry The angle between the C-I bond and the I···N/O vector would be expected to be close to 180°.Optimized geometries from DFT calculations would reveal this angle.
Interaction Energy The strength of the interaction, typically in the range of a few kcal/mol.Can be calculated using methods like Symmetry-Adapted Perturbation Theory (SAPT) or by comparing the energy of the complex with that of its monomers.
Charge Transfer A small amount of electron density is transferred from the nucleophile (N or O) to the antibonding orbital of the C-I bond.Natural Bond Orbital (NBO) analysis can quantify this charge transfer.
Topological Analysis The Quantum Theory of Atoms in Molecules (QTAIM) can identify a bond critical point between the interacting atoms, providing evidence for the interaction.Analysis of the electron density topology.

The presence of such an intramolecular halogen bond could have significant implications for the molecule's conformation, stability, and reactivity. For instance, it could lock the molecule into a specific conformation that might be more or less favorable for its role as a directing group.

While specific theoretical studies on chalcogen/halogen bonding in this compound are yet to be reported, the principles derived from studies on other organoiodine compounds and chalcogen-containing systems provide a strong basis for predicting and understanding these interactions. researchgate.net

Future Prospects and Research Directions for 2 Iodo N Quinolin 8 Ylbenzamide Chemistry

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The future of synthesizing 2-iodo-N-quinolin-8-ylbenzamide and its derivatives is intrinsically linked to the principles of green chemistry. Current synthetic routes, while effective, often rely on multi-step processes and stoichiometric coupling reagents. Future research will prioritize the development of novel synthetic pathways that maximize atom economy and minimize environmental impact.

A primary goal is to move beyond traditional amide bond formation methods that use carbodiimide (B86325) activators, which generate significant byproducts. The focus will shift towards direct C-H amidation strategies, where a C-H bond on a benzoic acid precursor could be directly coupled with 8-aminoquinoline (B160924). Furthermore, developing catalytic methods that utilize more sustainable and earth-abundant metals, such as copper and iron, in place of precious metals like palladium, is a key objective. researchgate.net The use of electrochemistry, where electricity serves as a clean terminal oxidant, represents a promising and resource-economical approach for these transformations. researchgate.net

Table 1: Comparison of Synthetic Pathway Goals

MetricCurrent MethodsFuture Directions
Starting Materials Often pre-functionalized benzoic acidsUnactivated benzoic acids, direct C-H/N-H coupling
Catalysts Predominantly Palladium-basedEarth-abundant metals (Cu, Fe), Electrocatalysis
Reagents Stoichiometric coupling agents (e.g., EDC, HATU)Catalytic systems, recyclable reagents
Byproducts Urea or benzotriazole (B28993) derivativesMinimal, ideally only water or hydrogen
Atom Economy ModerateHigh to Excellent

Expansion of C-H Functionalization Scope to New Substrate Classes and Reaction Types

The N-quinolin-8-ylamide directing group has been instrumental in the site-selective functionalization of C-H bonds. However, the full potential of this powerful tool is yet to be realized. Future research will concentrate on expanding its application to a broader and more complex range of substrates and introducing novel chemical transformations.

The next frontier involves targeting challenging substrate classes, including complex natural products and biorelevant molecules. This would allow for late-stage functionalization, a strategy that can rapidly generate diverse analogues for biological screening without the need for de novo synthesis. Furthermore, expanding the scope from arenes to various C(sp³)-H bonds in aliphatic systems remains a significant area for growth.

Beyond the established arylation and alkylation reactions, research will explore new types of bond formations. vulcanchem.com This includes the development of catalytic systems for C-H alkoxylation, amination, and alkynylation, providing access to a wider array of functional groups. researchgate.netresearchgate.net Copper-catalyzed C-H amination and methoxylation have already shown promise, and expanding these methodologies will be a key research focus. researchgate.net

Table 2: Emerging C-H Functionalization Reactions

Reaction TypeCatalyst System (Example)Substrate ExamplePotential Application
C-H Alkoxylation Copper-basedBenzamidesSynthesis of aryl alkyl ethers
C-H Amination Copper-basedFerrocene amidesCreation of novel organometallic complexes
C-H Alkynylation Copper-mediatedBenzamides, Terminal AlkynesAccess to functionalized isoindolinones

Exploration of New Chemical Applications Beyond Current Catalytic Transformations

Future research will likely investigate derivatives of this compound as potential therapeutic agents. Related N-quinolin-8-ylbenzamide compounds have been studied for applications as enzyme modulators, anticancer agents, and inhibitors of specific signaling pathways like the Wnt pathway. google.comevitachem.combiocrick.com The 2-iodo-substituent provides a reactive site for further derivatization, allowing for the synthesis of focused libraries for screening against various biological targets.

Additionally, the rigid, aromatic nature of the scaffold makes it an attractive building block for materials science. researchgate.net By incorporating this moiety into larger polymeric or supramolecular structures, it may be possible to create novel materials with interesting photophysical, electronic, or host-guest properties. The ability to precisely functionalize the scaffold via C-H activation opens up pathways to materials with tailored characteristics.

Integration with Flow Chemistry and High-Throughput Experimentation Methodologies

To accelerate the discovery and optimization of reactions involving this compound, future research will increasingly rely on modern automation technologies. High-Throughput Experimentation (HTE) allows for the rapid screening of numerous reaction parameters—such as catalysts, ligands, solvents, and temperatures—in parallel. This is particularly valuable for complex C-H activation reactions where identifying optimal conditions can be a significant bottleneck.

Integrating these HTE workflows with continuous flow chemistry offers further advantages. Flow reactors provide superior control over reaction parameters, enhance safety when handling reactive intermediates, and allow for straightforward scalability from laboratory discovery to larger-scale production. evitachem.com The development of robust, automated flow systems for C-H functionalization reactions using the N-quinolin-8-ylbenzamide directing group will be a crucial step in translating these powerful synthetic methods into practical, industrial applications. This combination of technologies will not only speed up the development of new synthetic routes but also facilitate the rapid production of compound libraries for applications in drug discovery and materials science.

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